methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate
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Overview
Description
Methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfanyl group, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the fluorophenyl group, and the addition of the sulfanyl and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfanyl group or reduce the fluorophenyl group.
Substitution: The fluorophenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Scientific Research Applications
Methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic receptors, while the hydroxyl and sulfanyl groups can form hydrogen bonds or undergo redox reactions. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-[(1R,2R,3R,5S)-2-(4-anilino-3-hydroxybutyl)-3,5-dihydroxycyclopentyl]heptanoate: Similar structure but with an anilino group instead of a fluorophenyl group.
(1R,2R,3R,5S)-(-)-Isopinocampheol: Contains a similar cyclopentyl ring but lacks the fluorophenyl and sulfanyl groups.
Uniqueness
Methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate is unique due to the combination of its fluorophenyl, sulfanyl, and multiple hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C23H35FO5S |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate |
InChI |
InChI=1S/C23H35FO5S/c1-29-23(28)11-5-3-2-4-8-17-18(21(27)14-20(17)26)13-12-16(25)15-30-22-10-7-6-9-19(22)24/h6-7,9-10,16-18,20-21,25-27H,2-5,8,11-15H2,1H3/t16-,17-,18-,20+,21-/m1/s1 |
InChI Key |
WXWNDRIOPFNYII-AJGRXUDCSA-N |
Isomeric SMILES |
COC(=O)CCCCCC[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CSC2=CC=CC=C2F)O)O)O |
Canonical SMILES |
COC(=O)CCCCCCC1C(CC(C1CCC(CSC2=CC=CC=C2F)O)O)O |
Origin of Product |
United States |
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